Lysine butyrate is synthesized by specific gut bacteria, particularly those belonging to the genera Intestinimonas and others that can metabolize lysine into butyrate. This process is significant in the context of human health, as butyrate serves as a primary energy source for colonocytes (the cells lining the colon) and plays a critical role in maintaining colonic health. The classification of lysine butyrate falls under the category of microbial metabolites, specifically short-chain fatty acids produced through fermentation processes in the gastrointestinal tract .
The synthesis of lysine butyrate occurs through microbial fermentation pathways. Notably, certain bacteria can convert lysine into butyrate via several enzymatic steps:
This metabolic pathway highlights the importance of specific bacterial strains in the human gut that utilize lysine as a substrate for energy production.
Lysine butyrate has a molecular formula of and a molecular weight of approximately 143.21 g/mol. Its structure comprises a lysine moiety (an amino acid with a long carbon chain) linked to a butyric acid group (a four-carbon fatty acid). The structural representation can be illustrated as follows:
The presence of an amine group (-NH₂) from lysine contributes to its basicity, while the carboxylic acid group (-COOH) from butyric acid imparts acidic properties. This dual functionality allows lysine butyrate to participate in various biochemical reactions within biological systems.
Lysine butyrate participates in several chemical reactions primarily involving its conversion to other metabolites or its role as a signaling molecule:
The mechanism of action of lysine butyrate primarily revolves around its role as an energy source and signaling molecule:
Lysine butyrate exhibits several physical and chemical properties:
These properties are crucial for understanding its behavior in biological contexts and its potential therapeutic applications.
Lysine butyrate has several scientific applications:
Intestinimonas spp., particularly I. butyriciproducens and strain AF211, are identified as primary bacterial agents responsible for the stoichiometric conversion of lysine to butyrate in the human colon. Isolated from human fecal samples, these Gram-positive, anaerobic members of the Lachnospiraceae family (Clostridial cluster IV) exhibit substrate specificity for L-lysine over other amino acids or carbohydrates. Strain AF211 ferments 16.8 ± 0.4 mM lysine to 14.2 ± 0.6 mM butyrate and 15.6 ± 0.7 mM acetate within 48 hours, with a generation time of 7.5 hours—significantly faster than growth on glucose (88 days). Genomic analyses confirm these strains harbor a complete gene set for lysine-to-butyrate conversion, a pathway absent in other gut commensals like Faecalibacterium prausnitzii [1] [3] [4].
Table 1: Substrate Utilization and Butyrate Yield in Intestinimonas spp.
Strain | Substrate | Butyrate Yield (mM) | Acetate Yield (mM) | Generation Time |
---|---|---|---|---|
AF211 (Lysine) | L-lysine | 14.2 ± 0.6 | 15.6 ± 0.7 | 7.5 hours |
AF211 (Fructoselysine) | Fructoselysine | 8.9 ± 0.4* | - | 24 hours |
AF211 (Fructoselysine + Acetate) | Fructoselysine | 12.1 ± 0.5 | - | 12 hours |
I. butyriciproducens GL3 | Fructoselysine | Complete conversion | - | <24 hours |
*Butyrate yield increases stoichiometrically with acetate supplementation [1] [3] [4].
The lysine-butyr ate pathway involves an eight-step enzymatic cascade, bifurcating at key intermediates to produce butyryl-CoA:
A critical divergence occurs at the terminal step: Butyryl-CoA:acetate CoA-transferase (But) converts butyryl-CoA to butyrate using acetate as a CoA acceptor, overexpressed during lysine fermentation. This enzyme is distinct from the butyrate kinase (Buk) route prevalent in carbohydrate fermentation. In vitro assays confirm But activity increases 4-fold in lysine-grown Intestinimonas AF211 compared to glucose-grown cells. Nuclear magnetic resonance (NMR) studies using ¹³C-labeled lysine ([6-¹³C]lysine) trace carbon flow to [4-¹³C]butyrate and [2-¹³C]acetate, validating the pathway’s stoichiometry [1] [3] [8].
Table 2: Key Enzymes in Lysine-Butyrate Conversion
Enzyme | EC Number | Function | Gene |
---|---|---|---|
Lysine 2,3-aminomutase | 5.4.3.2 | Isomerizes lysine to β-lysine | kamA |
3,5-Diaminohexanoate dehydrogenase | 1.4.1.- | Oxidizes 3,5-diaminohexanoate | kdd |
3-Keto-5-aminohexanoate cleavage enzyme | 4.1.1.- | Cleaves 3-keto-5-aminohexanoate to acetyl-CoA | kce |
Butyryl-CoA:acetate CoA-transferase | 2.8.3.8 | Transfers CoA from butyryl-CoA to acetate | but |
Butyryl-CoA dehydrogenase | 1.3.8.1 | Reduces crotonyl-CoA to butyryl-CoA | bcd |
Lysine-derived butyrogenesis is intrinsically dependent on acetate cross-feeding. Intestinimonas AF211’s But enzyme requires exogenous acetate as a CoA acceptor to convert butyryl-CoA to butyrate efficiently. In cocultures with acetate-producing Bacteroides thetaiotaomicron, butyrate output from lysine increases 1.7-fold. When fructoselysine is the substrate, acetate supplementation shifts product profiles: Without acetate, 10 mM fructoselysine yields 5.2 mM butyrate and 2.8 mM lactate; with 5 mM acetate, butyrate rises to 8.1 mM and lactate becomes undetectable. This occurs because acetate spares NAD⁺ consumption for lactate synthesis, enabling energy conservation via the Rnf complex (generating a proton motive force) [1] [3] [8].
Ecologically, this syntrophy creates a butyrogenic guild: Acetogens (e.g., Blautia hydrogenotrophica) provide acetate to Intestinimonas, which returns butyrate to nourish colonocytes. Metagenomic studies confirm co-occurrence of Intestinimonas with acetate-producers in 78% of human gut samples exhibiting high lysine-fermentation capacity. Notably, interindividual variability in acetate availability explains up to 62% of the variance in fecal butyrate levels from lysine [3] [8] [10].
Fructoselysine—an Amadori rearrangement product (ARP) formed via Maillard reactions during food heating—serves as a dual precursor for butyrate synthesis. Intestinimonas AF211 degrades it through a bifurcated pathway:
This coordinated processing enables complete fructoselysine conversion to butyrate when acetate is available:$$\ce{C12H24O7N2 + C2H4O2 + H2O -> 3 C4H8O2 + 2 NH3 + 2 CO2}$$Human cohort studies reveal diet-dependent adaptation: Fecal microbiota from formula-fed infants (high in heat-processed milk-derived fructoselysine) degrade fructoselysine 3.2-fold faster than breast-fed infants. Metagenomic screening associates this capability with Intestinimonas-like bacteria and Christensenellaceae, present in 89% of adults but only 34% of breast-fed infants [2] [4] [10].
Table 3: Fructoselysine Degradation Kinetics in Human Microbiota
Population Group | Degradation Rate (µmol/h/g feces) | Butyrate Increase (mM) | Dominant Taxa |
---|---|---|---|
Formula-fed infants | 18.7 ± 2.3 | 3.8 ± 0.6 | Intestinimonas, Ruminococcaceae |
Breast-fed infants | 5.8 ± 1.1 | 0.9 ± 0.2 | Bifidobacterium |
Healthy adults | 22.4 ± 4.1 | 4.5 ± 0.8 | Intestinimonas, Christensenellaceae |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7